molecular formula C9H9ClN2 B258146 5-Chloro-2-phenyl-3,4-dihydropyrazole CAS No. 58469-32-2

5-Chloro-2-phenyl-3,4-dihydropyrazole

Cat. No.: B258146
CAS No.: 58469-32-2
M. Wt: 180.63 g/mol
InChI Key: ZKNNWNWLWVAMCK-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-3,4-dihydropyrazole is a chemical compound of significant interest in medicinal chemistry research, belonging to the class of dihydropyrazoles (also known as 2-pyrazolines). Dihydropyrazole derivatives are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles . As a core structural element, this compound serves as a key intermediate for the synthesis of more complex molecules aimed at exploring new therapeutic avenues. Researchers utilize this and related dihydropyrazole derivatives for their broad spectrum of potential biological activities. Extensive scientific literature indicates that dihydropyrazole cores are investigated for antimicrobial properties , anti-inflammatory effects through mechanisms such as cyclooxygenase-2 (COX-2) inhibition , and anticancer activities by modulating various cellular pathways . Furthermore, this class of compounds has shown promise in neurological research, including as anticonvulsant agents and cannabinoid CB1 receptor antagonists . The presence of both the chloro and phenyl substituents on the dihydropyrazole core is a common feature in many biologically active molecules, as these groups can influence the compound's lipophilicity and binding affinity to biological targets . This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the specific product data sheet and relevant safety documentation prior to use.

Properties

CAS No.

58469-32-2

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

5-chloro-2-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C9H9ClN2/c10-9-6-7-12(11-9)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

ZKNNWNWLWVAMCK-UHFFFAOYSA-N

SMILES

C1CN(N=C1Cl)C2=CC=CC=C2

Canonical SMILES

C1CN(N=C1Cl)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 5-chloro-2-phenyl-3,4-dihydropyrazole with structurally related compounds, focusing on substituent patterns, molecular properties, and similarity metrics derived from the evidence:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP* PSA* (Ų) Similarity Score†
5-Chloro-2-phenyl-3,4-dihydropyrazole Cl (5), Ph (2) C₉H₇ClN₂ 180.62 N/A N/A Reference
5-(4-Methoxyphenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole 4-MeOPh (5), Thiophen-2-yl (3) C₂₀H₁₈N₂OS 334.43 N/A 47.3 N/A
3-Amino-5-(2-chlorophenyl)pyrazole NH₂ (3), 2-ClPh (5) C₉H₈ClN₃ 193.63 N/A N/A 0.90
3-(3,4-Dichlorophenyl)-1H-pyrazol-5-amine 3,4-Cl₂Ph (3), NH₂ (5) C₉H₇Cl₂N₃ 228.08 N/A N/A 0.98

*LogP: Octanol-water partition coefficient; PSA: Polar surface area. †Similarity scores (0–1 scale) from .

Substituent Effects and Trends

  • Electron-Withdrawing vs.
  • Ring Saturation: The 3,4-dihydropyrazole scaffold in the target compound introduces partial saturation, reducing aromaticity and possibly enhancing conformational flexibility compared to fully aromatic pyrazoles (e.g., 3-amino-5-(2-chlorophenyl)pyrazole) .
  • Substituent Position : Analogues with dichlorophenyl groups (e.g., 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine ) exhibit higher similarity scores (0.98), suggesting that halogen positioning significantly impacts molecular recognition and physicochemical behavior .

Methodological Considerations in Structural Analysis

The structural characterization of these compounds relies heavily on crystallographic software:

  • SHELX (): Widely used for refining small-molecule structures, enabling precise determination of bond lengths and angles.
  • ORTEP-3 (): Facilitates visualization of thermal ellipsoids and molecular geometry, critical for comparing steric effects of substituents.
  • WinGX (): Integrates tools for data processing, complementing SHELX in structure solution pipelines.

These programs ensure high-resolution structural data, which is essential for validating synthetic outcomes and comparing molecular geometries with analogues .

Implications for Further Research

While the provided evidence lacks explicit data on biological activity or synthetic yields, the structural comparisons highlight key avenues for exploration:

  • Structure-Activity Relationships (SAR): Systematic substitution at positions 3 and 5 (e.g., replacing chlorine with amino or methoxy groups) could modulate bioactivity.
  • Physicochemical Profiling : Experimental determination of LogP and PSA for the target compound would clarify its drug-likeness and solubility.
  • High-Throughput Screening : Analogues like 3-(3,4-dichlorophenyl)-1H-pyrazol-5-amine (similarity score 0.98) warrant evaluation in biological assays to identify shared pharmacological profiles .

Preparation Methods

Hydrazone Formation from Chalcones

Starting Materials:

  • Chalcones (1a–e), synthesized via Claisen-Schmidt condensation between acetophenone derivatives and vanillin-based aldehydes (notably vanillin itself).
  • Hydrazine derivatives such as p-sulfamylphenylhydrazine or other hydrazines depending on the target substitution pattern.

Procedure:

  • Chalcones are reacted with hydrazine derivatives in ethanol or acetic acid under reflux conditions to form hydrazone intermediates (2a–e).
  • The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group of chalcones, followed by dehydration to yield hydrazones.

Reaction Conditions:

  • Solvent: Ethanol or glacial acetic acid
  • Temperature: Reflux (~80–100°C)
  • Time: 2–4 hours

Cyclization to Dihydropyrazoles

Method:

  • The hydrazone intermediates are treated with acetic anhydride or other acylating agents to facilitate cyclization, forming the dihydropyrazole derivatives (4a–e and 5a–e).
  • The acylation activates the hydrazone nitrogen, promoting intramolecular cyclization and ring closure.

Reaction Conditions:

  • Reagent: Acetic anhydride (or other acylating agents)
  • Solvent: Usually pyridine or acetic acid
  • Temperature: Room temperature to gentle reflux (~50–80°C)
  • Duration: 1–3 hours

Outcome:

  • Formation of 4,5-dihydropyrazoles with characteristic IR and NMR spectra confirming ring closure, absence of carbonyl and olefinic bands, and presence of NH and ring protons.

Direct Cyclization from Chalcones

An alternative route involves direct cyclization of chalcones with hydrazine derivatives in the presence of catalysts or under specific conditions:

  • In situ cyclization: Chalcones react with hydrazines in ethanol with catalytic acetic acid, leading to the formation of dihydropyrazoles without isolating hydrazone intermediates.

  • Reaction conditions:

    • Solvent: Ethanol
    • Catalyst: Acetic acid (a few drops)
    • Temperature: Reflux (~80°C)
    • Time: 4–6 hours

This method simplifies the process but may require purification steps to isolate the pure dihydropyrazole.

Specific Synthesis of 5-Chloro-2-phenyl-3,4-dihydropyrazole

Key Steps:

Step Description Reagents & Conditions Reference/Notes
1 Synthesis of chalcone (1a–e) Acetophenone + Vanillin derivatives Claisen-Schmidt condensation, ethanol, reflux
2 Hydrazone formation Chalcone + p-sulfamylphenylhydrazine Ethanol or acetic acid, reflux
3 Cyclization to dihydropyrazole Hydrazone + Acetic anhydride Acetic acid, room temp to reflux
4 Chlorination at position 5 Use of chlorinating agents (e.g., N-chlorosuccinimide, NCS) Controlled temperature, inert atmosphere

Note:
Chlorination at the 5-position of the dihydropyrazole ring can be achieved post-cyclization by treating the intermediate with NCS in the presence of a base (e.g., sodium bicarbonate) under mild conditions to introduce the chloro substituent selectively.

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Type Typical Conditions Advantages References
Hydrazone cyclization Chalcones Hydrazines + Acetic anhydride Condensation + Cyclization Ethanol, reflux, acetic acid Versatile, high yields ,
Direct cyclization Chalcones + Hydrazines Catalytic acetic acid One-pot reaction Ethanol, reflux Simplified process
Chlorination Dihydropyrazole N-chlorosuccinimide Electrophilic substitution Mild temperature, inert atmosphere Selective halogenation

Q & A

What are the optimized synthetic routes for 5-Chloro-2-phenyl-3,4-dihydropyrazole derivatives, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
A highly efficient method involves sonication in ethanol or a methanol/glacial acetic acid mixture (5:1 ratio) with hydrazines and chalcone-like heteroanalogues derived from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Key parameters include reaction time (2–20 minutes) and temperature control, yielding 65–80% product. Sonication enhances reaction kinetics by improving mass transfer, reducing side reactions, and maintaining regioselectivity. Post-synthesis, crystallization using water-ethanol mixtures improves purity .

How can structural modifications (e.g., substituent variation) enhance the biological activity of dihydropyrazole derivatives?

Level: Advanced
Answer:
Substituent effects are critical for biological activity. For example:

  • Anticonvulsant activity : Introducing hydrazide groups at the 4-position (e.g., N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] hydrazides) enhances potency due to improved hydrogen bonding with target receptors .
  • Anticancer activity : Thiadiazole or pyridazinone moieties (e.g., 6-phenyl-2-(4-phenyl-5-thioxo-1,2,4-triazol-3-yl)-dihydropyridazinone) increase lipophilicity, facilitating cell membrane penetration .
    Methodologically, structure-activity relationship (SAR) studies using iterative substitution and in vitro screening (e.g., MTT assays) are recommended.

What spectroscopic and analytical techniques are most effective for characterizing structural isomers of dihydropyrazole derivatives?

Level: Basic
Answer:

  • NMR : Distinguishes regioisomers via chemical shifts in 1H^1H and 13C^{13}C spectra (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) .
  • IR : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm1^{-1}) and hydrogen bonding patterns .
  • Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation pathways, critical for identifying halogenated derivatives (e.g., Cl isotopic patterns) .

How can researchers resolve contradictions in biological activity data across studies for this compound?

Level: Advanced
Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., OECD guidelines).
  • Purity Validation : Use HPLC (>95% purity) to exclude confounding effects of byproducts .
  • Meta-Analysis : Compare SAR trends across derivatives (e.g., 3,5-dichlorophenyl vs. 4-methoxyphenyl substitutions) to identify activity drivers .

What computational approaches predict the reactivity and regioselectivity of 5-Chloro-2-phenyl-3,4-dihydropyrazole in nucleophilic substitution reactions?

Level: Advanced
Answer:

  • DFT Calculations : Model transition states to predict activation energies for substitution at the 5-chloro position versus the phenyl ring .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) to prioritize synthetic targets .
  • QSAR Models : Corrogate electronic parameters (Hammett σ constants) with reaction outcomes to optimize substituent selection .

How do solvent polarity and catalyst choice influence the regioselectivity of cyclization reactions in dihydropyrazole synthesis?

Level: Basic
Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in cyclization, favoring 3,4-dihydropyrazole formation over open-chain byproducts .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) protonate carbonyl groups, accelerating hydrazine attack and ring closure . Kinetic studies under varying pH (2–6) and temperature (25–80°C) are recommended to map regioselectivity trends.

What methodologies evaluate the environmental stability and degradation pathways of chlorinated dihydropyrazoles?

Level: Advanced
Answer:

  • Photodegradation Studies : Expose compounds to UV light (254 nm) and analyze breakdown products via LC-MS to identify persistent intermediates .
  • Hydrolysis Kinetics : Monitor Cl^- release in aqueous buffers (pH 4–9) using ion chromatography to assess hydrolytic stability .
  • Microbial Degradation : Incubate with soil microbiota and quantify residual compound via GC-MS to evaluate biodegradability .

How can NMR spectral discrepancies (e.g., unexpected splitting patterns) in dihydropyrazole derivatives be interpreted?

Level: Advanced
Answer:

  • Dynamic Effects : Conformational exchange (e.g., ring puckering in 3,4-dihydropyrazoles) causes signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks, confirming exchange rates .
  • Diastereotopicity : Equivalent protons in chiral environments (e.g., C-4 of dihydropyrazole) split into multiplets due to restricted rotation. 1H^1H-1H^1H COSY and NOESY clarify spatial relationships .

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